molecular formula C21H24N4O4 B6217526 6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid CAS No. 2751615-34-4

6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid

Cat. No. B6217526
CAS RN: 2751615-34-4
M. Wt: 396.4
InChI Key:
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Description

6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4. The purity is usually 95.
BenchChem offers high-quality 6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a benzodiazepine derivative with a pyridine carboxylic acid derivative. The benzodiazepine derivative is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions during the coupling process. The protected benzodiazepine is then coupled with the pyridine carboxylic acid derivative using a coupling agent such as EDCI or DCC. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "2-Aminoethyl-1H-benzodiazepin-2-one", "Tert-butoxycarbonyl chloride", "Pyridine-3-carboxylic acid", "EDCI or DCC", "DMF or DMSO", "DIPEA or TEA", "DCM or CH2Cl2", "NaOH or TFA" ], "Reaction": [ "Step 1: Protection of benzodiazepine derivative with tert-butoxycarbonyl group using tert-butoxycarbonyl chloride and DIPEA or TEA in DCM or CH2Cl2 solvent.", "Step 2: Coupling of protected benzodiazepine with pyridine carboxylic acid derivative using EDCI or DCC and DMF or DMSO solvent.", "Step 3: Deprotection of tert-butoxycarbonyl group using NaOH or TFA in water or methanol solvent.", "Step 4: Purification of final compound using column chromatography or recrystallization." ] }

CAS RN

2751615-34-4

Molecular Formula

C21H24N4O4

Molecular Weight

396.4

Purity

95

Origin of Product

United States

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